1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine
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Overview
Description
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a complex organic compound that features a boronic ester group, a sulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction, where a suitable precursor reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction using appropriate starting materials and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Medicine: Its derivatives are explored for their potential as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The sulfonyl group can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds include other boronic esters and sulfonyl-containing molecules. For example:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound also contains a boronic ester group and is used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
The uniqueness of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H28BNO4S |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C18H28BNO4S/c1-14-9-10-15(25(21,22)20-11-7-6-8-12-20)13-16(14)19-23-17(2,3)18(4,5)24-19/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI Key |
NGMYDXLWYXSLGG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C |
Origin of Product |
United States |
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